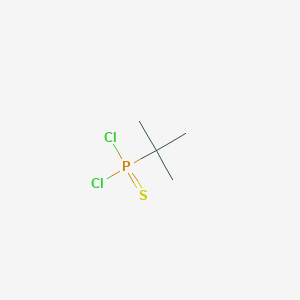
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid
概述
描述
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is an organofluorine compound with the molecular formula C6H9F3O2S. This compound is characterized by the presence of a trifluoropropyl group attached to a sulfanyl propanoic acid backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid typically involves the reaction of 3,3,3-trifluoropropylthiol with acrylate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol group to the acrylate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid involves its interaction with various molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .
相似化合物的比较
- 3-(3,3,3-Trifluoropropyl)propanoic acid
- 3-(3,3,3-Trifluoropropyl)thioacetic acid
- 3-(3,3,3-Trifluoropropyl)thioethanol
Comparison: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is unique due to the presence of both a trifluoropropyl group and a sulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may lack one of these functional groups .
属性
CAS 编号 |
65530-69-0 |
|---|---|
分子式 |
C6H8F3LiO2S |
分子量 |
208.2 g/mol |
IUPAC 名称 |
lithium;3-(3,3,3-trifluoropropylsulfanyl)propanoate |
InChI |
InChI=1S/C6H9F3O2S.Li/c7-6(8,9)2-4-12-3-1-5(10)11;/h1-4H2,(H,10,11);/q;+1/p-1 |
InChI 键 |
WEQTXBLWLWRSCD-UHFFFAOYSA-M |
SMILES |
C(CSCCC(F)(F)F)C(=O)O |
规范 SMILES |
[Li+].C(CSCCC(F)(F)F)C(=O)[O-] |
Key on ui other cas no. |
65530-83-8 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
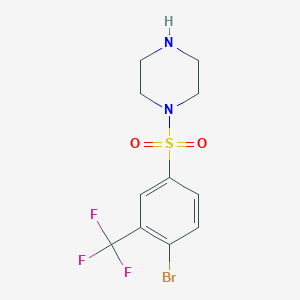
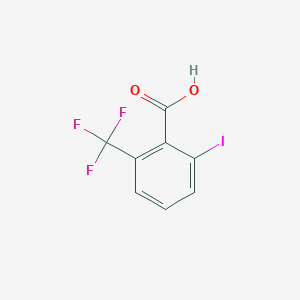
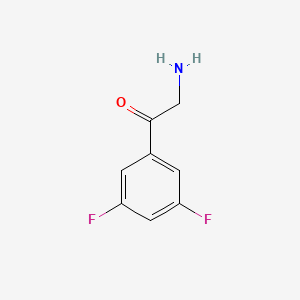
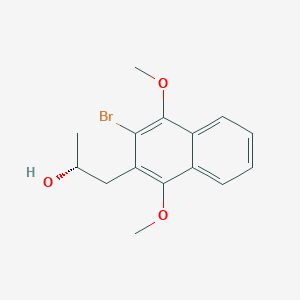
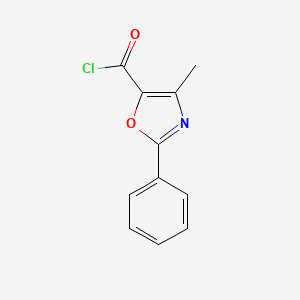
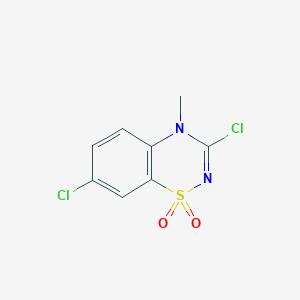
![2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1615236.png)
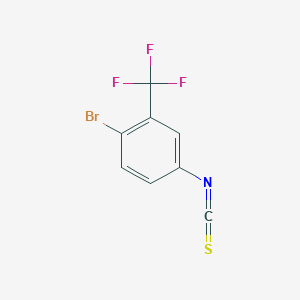
![(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1615240.png)
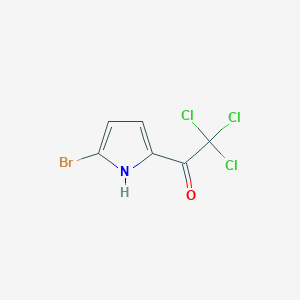
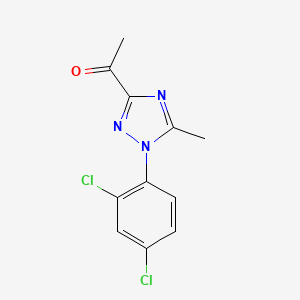
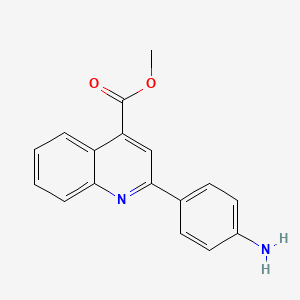
![2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide](/img/structure/B1615245.png)
